molecular formula C18H21FN2O B248060 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide

Cat. No. B248060
M. Wt: 300.4 g/mol
InChI Key: DMFOOLNJFKNXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide, also known as FEPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEPP is a member of the amide class of compounds and has been found to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide is not fully understood. However, it has been suggested that 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide exerts its effects by modulating the activity of various signaling pathways involved in cell growth, inflammation, and pain. 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism and has been implicated in cancer and metabolic diseases.
Biochemical and Physiological Effects:
3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and modulate cellular energy metabolism. 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has also been found to be non-toxic and well-tolerated in animal studies. However, 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has some limitations for lab experiments. It has poor solubility in water and may require the use of organic solvents for administration. Additionally, the mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide. One area of interest is the development of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of research is the exploration of the role of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide in metabolic diseases such as diabetes and obesity. Additionally, the mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide needs to be further elucidated to better understand its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide in humans.

Synthesis Methods

The synthesis of 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide involves the reaction of 4-fluorobenzoyl chloride with benzyl ethylamine in the presence of triethylamine. The resulting intermediate is then treated with propionyl chloride to yield 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide. This method has been reported to yield 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide in high purity and good yields.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C18H21FN2O/c1-2-21(14-15-6-4-3-5-7-15)13-12-18(22)20-17-10-8-16(19)9-11-17/h3-11H,2,12-14H2,1H3,(H,20,22)

InChI Key

DMFOOLNJFKNXSV-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)F)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)F)CC2=CC=CC=C2

Origin of Product

United States

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